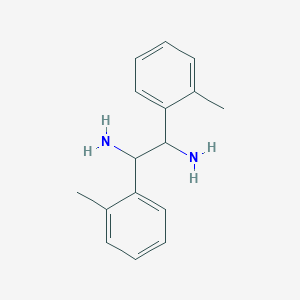
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- is an organic compound with the molecular formula C16H20N2. It is a derivative of ethylenediamine where the hydrogen atoms are replaced by 2-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Imines and amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
1,2-Diphenyl-1,2-ethanediamine: Contains phenyl groups instead of 2-methylphenyl groups.
N(1)-(2-methylphenyl)-1,2-ethanediamine: Similar but with only one 2-methylphenyl group.
Uniqueness
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- is unique due to the presence of two 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
Propiedades
Número CAS |
143740-06-1 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3 |
Clave InChI |
HKBNVGISGVWESI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















